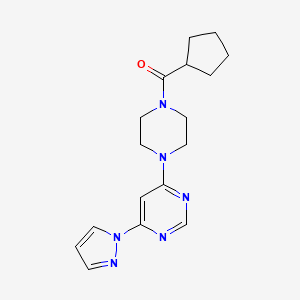
(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone is a chemical compound that has gained significant interest in scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
科学的研究の応用
Antimicrobial and Anticancer Agents
Research on novel pyrazole derivatives, including structures similar to the specified chemical, has demonstrated significant potential in both antimicrobial and anticancer applications. Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have shown higher anticancer activity than doxorubicin, a reference drug, and also possess good to excellent antimicrobial activity. These findings suggest a promising avenue for developing new therapeutic agents against various bacterial infections and cancer types (Hafez, El-Gazzar, & Al-Hussain, 2016).
Activation of p53 in Cervical Cancer Cells
Anthranilamide–Pyrazolo[1,5‐a]pyrimidine conjugates have been designed, synthesized, and evaluated for their anticancer activity in cervical cancer cells, targeting the p53 protein. These compounds have induced cell-cycle arrest and apoptosis in cancer cells by activating p53, suggesting a potential therapeutic strategy for cancers with low levels of p53 protein (Kamal et al., 2012).
Anticonvulsant Agent Development
The development and validation of a novel anticonvulsant drug candidate, "Epimidin," have been explored. The compound, a derivative in this chemical class, underwent extensive analysis for stability under various conditions, revealing its sensitivity to peroxide, alkali, and acid decomposition. This research contributes to the development of new medications for epilepsy treatment (Severina et al., 2021).
Molecular Interaction Studies
Molecular interaction studies of related compounds with receptors, such as the CB1 cannabinoid receptor, have provided insights into the binding mechanisms and potential therapeutic applications of these molecules. Such studies help in understanding the structural requirements for receptor activity modulation, which is crucial for drug design (Shim et al., 2002).
作用機序
Target of Action
The compound (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone, also known as 4-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine, primarily targets the Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormone regulation and alcohol metabolism .
Mode of Action
It is suggested that the compound may form strong h-bonding interactions with the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Given its targets, it is likely that the compound influences pathways related to hormone regulation and alcohol metabolism .
Result of Action
Given its targets, it is likely that the compound influences cellular processes related to hormone regulation and alcohol metabolism .
特性
IUPAC Name |
cyclopentyl-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c24-17(14-4-1-2-5-14)22-10-8-21(9-11-22)15-12-16(19-13-18-15)23-7-3-6-20-23/h3,6-7,12-14H,1-2,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRRNPYHQHNGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
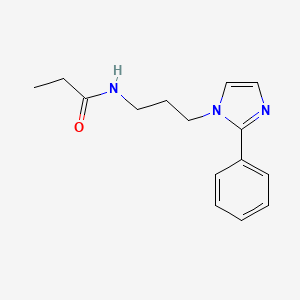
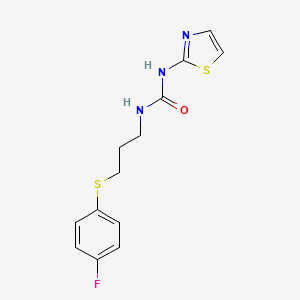
![3-(4-chlorobenzyl)-1-(2-(4-chlorophenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
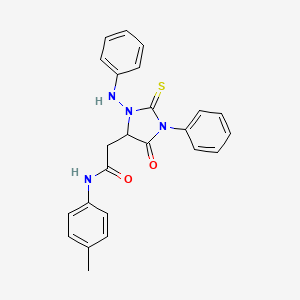
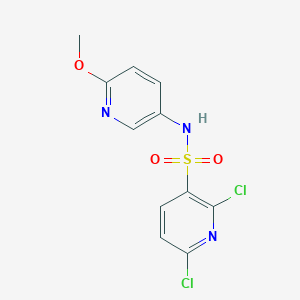
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2703021.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2703027.png)
![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2703028.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2703030.png)
![4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2703031.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2703034.png)
![8-(3,4-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703036.png)
